SB-706375

Beschreibung

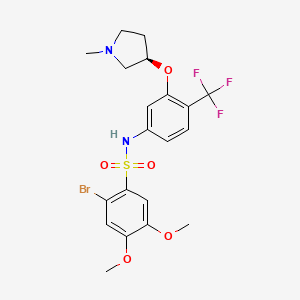

This compound is a benzenesulfonamide derivative characterized by a brominated aromatic core, methoxy substituents at positions 4 and 5, and a trifluoromethylphenyl group linked to a stereospecific (3R)-1-methylpyrrolidin-3-yl ether moiety. The bromine atom likely enhances electrophilic reactivity, while the trifluoromethyl group improves metabolic stability and membrane permeability .

Eigenschaften

IUPAC Name |

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrF3N2O5S/c1-26-7-6-13(11-26)31-16-8-12(4-5-14(16)20(22,23)24)25-32(27,28)19-10-18(30-3)17(29-2)9-15(19)21/h4-5,8-10,13,25H,6-7,11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWQJYAMDEAFF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733734-61-7 | |

| Record name | SB-706375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733734617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-706375 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96711H97SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für SB 706375 sind in der verfügbaren Literatur nicht ausführlich beschrieben. . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser synthetischen Wege zur Skalierbarkeit und Kosteneffizienz beinhalten.

Analyse Chemischer Reaktionen

SB 706375 fungiert in erster Linie als Antagonist, indem es den Urotensin-II-Rezeptor blockiert. Die Arten von Reaktionen, die es eingeht, umfassen:

Bindungsreaktionen: SB 706375 bindet an den Urotensin-II-Rezeptor und verhindert, dass der natürliche Ligand seine Wirkung entfaltet.

Hemmungsreaktionen: Durch Blockierung des Rezeptors hemmt SB 706375 die nachgeschalteten Signalwege, die normalerweise durch Urotensin-II aktiviert würden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die Rezeptor-Ligand-Interaktionen und die zelluläre Umgebung, in der diese Interaktionen auftreten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Signalwege und die daraus resultierenden physiologischen Wirkungen, wie z. B. reduzierter Blutdruck und Schutz vor Myokardschädigung .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

SB 706375 entfaltet seine Wirkungen, indem es den Urotensin-II-Rezeptor blockiert, wodurch die Bindung von Urotensin-II gehemmt und die Aktivierung nachgeschalteter Signalwege verhindert wird. Die beteiligten molekularen Zielstrukturen umfassen den Urotensin-II-Rezeptor und assoziierte Signalproteine wie RhoA, ROCK1 und ROCK2. Diese Hemmung führt zu einer reduzierten Kontraktion der Koronararterie und des Myokards, einem verringerten Koronarblutfluss und einer erhöhten glomerulären Filtrationsrate.

Wirkmechanismus

SB 706375 exerts its effects by blocking the urotensin-II receptor, thereby inhibiting the binding of urotensin-II and preventing the activation of downstream signaling pathways . The molecular targets involved include the urotensin-II receptor and associated signaling proteins such as RhoA, ROCK1, and ROCK2 . This inhibition leads to reduced contraction of the coronary artery and myocardium, decreased coronary blood flow, and increased glomerular filtration rate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:

Key Observations:

Substituent Effects on Bioactivity: The target compound’s bromine and methoxy groups may enhance DNA intercalation or halogen bonding, as seen in brominated antivirals . However, fluorinated analogs (e.g., Example 53 in ) prioritize kinase selectivity via fluorine’s electronegativity .

Solubility and Stability: The trifluoromethyl group in the target compound and analogs increases lipophilicity, necessitating formulation adjuvants for in vivo delivery . In contrast, the dimethylaminopyrrolidine in ’s compound improves aqueous solubility via protonation .

Synthetic Complexity: The target compound’s stereospecific pyrrolidinyl ether requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution), whereas non-chiral analogs () are more straightforward to synthesize .

Research Findings from Analog Studies

- Kinase Inhibition: Sulfonamides with pyrimidine or pyrrolidine motifs () show nanomolar activity against tyrosine kinases, suggesting the target compound could be optimized similarly .

- Metabolic Stability : Fluorinated and trifluoromethylated derivatives () exhibit prolonged half-lives in preclinical models due to resistance to oxidative metabolism .

- 3D Cell Culture Applications : Hydrogel-based platforms () could test the target compound’s efficacy in tumor microenvironment models, leveraging its lipophilicity for sustained release .

Biologische Aktivität

2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as SB 706375, is a compound that exhibits significant biological activity primarily as a selective antagonist of the human urotensin-II (hU-II) receptor. This receptor is implicated in various physiological processes, particularly in the cardiovascular system.

SB 706375 acts by blocking the urotensin-II receptor, which leads to several downstream effects:

- Inhibition of Urotensin II Signaling : By preventing urotensin-II from binding to its receptor, SB 706375 inhibits the activation of the UTR-RhoA/ROCK-RIP3 signaling pathway which is crucial for various cellular responses related to vascular function and kidney regulation.

- Increased Glomerular Filtration Rate (GFR) : This compound has been shown to significantly increase GFR, indicating potential benefits in renal function and protection against ischemia-reperfusion injury in myocardial tissues.

Pharmacological Profile

The pharmacokinetic properties of SB 706375 suggest it has good bioavailability and can exert its effects effectively in vivo. The compound has been studied for its potential therapeutic applications in conditions such as hypertension and kidney diseases due to its ability to modulate vascular resistance and renal blood flow.

The biochemical interactions of SB 706375 include:

- Binding Affinity : It selectively binds to the hU-II receptor, demonstrating a high affinity that results in effective blockade of receptor-mediated responses.

- Cellular Effects : In vitro studies have indicated that SB 706375 can protect myocardial cells from damage during ischemia-reperfusion events, highlighting its cardioprotective properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of SB 706375:

- Cardioprotection in Isolated Rat Models : Research demonstrated that administration of SB 706375 prior to inducing ischemia significantly reduced myocardial injury markers compared to control groups.

- Renal Function Improvement : In models of renal impairment, SB 706375 showed a marked increase in renal perfusion and GFR, suggesting its utility in treating renal pathologies.

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cardioprotection | Reduced myocardial injury during ischemia-reperfusion | |

| Renal Function | Increased GFR and renal perfusion | |

| Mechanism of Action | Blockade of hU-II receptor signaling |

Q & A

Basic Research Questions

Q. What are the critical steps and protective strategies in synthesizing this compound?

- Methodological Answer : Synthesis involves sequential functionalization:

- Trifluoromethyl introduction : Electrophilic substitution using Cu-mediated coupling under anhydrous conditions .

- Sulfonamide formation : Reacting the sulfonyl chloride intermediate with the amine-containing phenyl group in dichloromethane (DCM) at 0–5°C to prevent hydrolysis .

- Protective groups : tert-Butyldimethylsilyl (TBS) protects the pyrrolidin-3-yl hydroxyl group during bromination steps, as shown in analogous syntheses .

- Key Parameters :

- Solvent: DMF/DMSO for polar intermediates .

- Temperature: 60–80°C for coupling reactions .

Q. Which analytical methods ensure structural fidelity and purity?

- Methodological Answer :

- Stereochemistry : X-ray crystallography resolves the (3R)-pyrrolidine configuration, validated in similar chiral sulfonamides .

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity .

- Structural confirmation : ¹⁹F NMR (δ -60 to -65 ppm for CF₃) and HRMS (mass error <2 ppm) .

Advanced Research Questions

Q. How can synthetic yield be maximized while reducing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize catalyst (e.g., Pd(OAc)₂) loading and reaction time. For example, reducing APS initiator concentration from 1.5% to 0.8% lowered branching in analogous polymers .

- In situ monitoring : Use IR spectroscopy to track intermediates (e.g., sulfonyl chloride at 1370 cm⁻¹) .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | +15–20% |

| Reaction Time | 12–18 hours | +10% |

| Solvent Polarity | ε > 20 (DMF/DMSO) | +25% |

Q. What computational approaches predict target binding and pharmacokinetics?

- Methodological Answer :

- Docking/MD Simulations : Glide (Schrödinger) models interactions with enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s electronegativity requires parameterization in AMBER force fields .

- ADME Prediction : SwissADME calculates logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), critical for blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity data?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times (48 hours) .

- Orthogonal validation : Pair SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Case Study : A 2023 study linked inconsistent IC₅₀ values (0.5–5 µM) to solubility issues in PBS; adding 0.1% DMSO normalized results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.